molecular formula C10H24Cl6K2N2OPt2 B047193 Kpt(cpa)Cl3 CAS No. 122792-68-1

Kpt(cpa)Cl3

Cat. No.: B047193
CAS No.: 122792-68-1
M. Wt: 869.4 g/mol
InChI Key: ARYLTLOLHGCTGR-UHFFFAOYSA-H
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(cyclopentylamine)platinate(0) typically involves the reaction of platinum complexes with cyclopentylamine and chlorine sources under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the stability of the platinum complex .

Industrial Production Methods: Industrial production of Trichloro(cyclopentylamine)platinate(0) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Trichloro(cyclopentylamine)platinate(0) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(II) or platinum(IV) complexes, while substitution reactions can produce a variety of platinum-ligand complexes .

Scientific Research Applications

Chemistry: Trichloro(cyclopentylamine)platinate(0) is used as a precursor for the synthesis of other platinum complexes. It serves as a starting material for the preparation of catalysts and coordination compounds.

Biology and Medicine: In biological and medical research, platinum compounds are studied for their potential anticancer properties. Trichloro(cyclopentylamine)platinate(0) is investigated for its ability to interact with DNA and inhibit cancer cell growth.

Industry: In the industrial sector, this compound is used in the development of advanced materials and catalysts for chemical processes. Its unique properties make it suitable for applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of Trichloro(cyclopentylamine)platinate(0) involves its interaction with biological molecules, particularly DNA. The compound binds to DNA, causing cross-linking and disruption of the DNA structure. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death . The molecular targets include guanine bases in the DNA, and the pathways involved are related to DNA damage response and repair mechanisms .

Comparison with Similar Compounds

Comparison: Trichloro(cyclopentylamine)platinate(0) is unique due to its specific ligand structure, which may confer different reactivity and biological activity compared to other platinum compounds. Its cyclopentylamine ligand provides distinct steric and electronic properties that can influence its interactions with biological targets .

Properties

CAS No.

122792-68-1

Molecular Formula

C10H24Cl6K2N2OPt2

Molecular Weight

869.4 g/mol

IUPAC Name

dipotassium;cyclopentanamine;platinum(2+);hexachloride;hydrate

InChI

InChI=1S/2C5H11N.6ClH.2K.H2O.2Pt/c2*6-5-3-1-2-4-5;;;;;;;;;;;/h2*5H,1-4,6H2;6*1H;;;1H2;;/q;;;;;;;;2*+1;;2*+2/p-6

InChI Key

ARYLTLOLHGCTGR-UHFFFAOYSA-H

SMILES

C1CCC(C1)N.C1CCC(C1)N.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Pt+2].[Pt+2]

Canonical SMILES

C1CCC(C1)N.C1CCC(C1)N.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Pt+2].[Pt+2]

Synonyms

KPt(cpa)Cl3
trichloro(cyclopentylamine)platinate(0)

Origin of Product

United States

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